![molecular formula C14H12BrNO4 B505936 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene CAS No. 929095-68-1](/img/structure/B505936.png)
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene is an organic compound with the molecular formula C14H12BrNO4 It is a derivative of nitrobenzene, featuring a bromine atom, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-aminobenzene.
Oxidation: Formation of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-carboxybenzene.
Scientific Research Applications
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: It is used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of a nitro group.
4-bromo-4’-methoxybiphenyl: Similar structure but with a biphenyl core instead of a single benzene ring.
4-methoxyphenacyl bromide: Similar structure but with an acetyl group instead of a nitro group.
Uniqueness
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDZGDDGZLKVBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
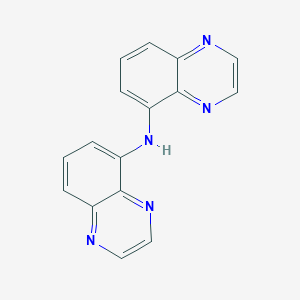
![2-[(4,6,7-Trimethyl-2-quinazolinyl)sulfanyl]ethyl 3,5-dimethoxybenzoate](/img/structure/B505857.png)
![N-(4-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B505858.png)
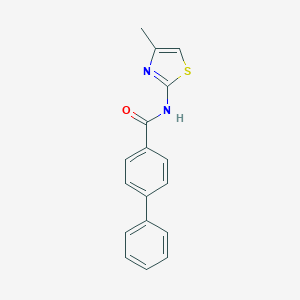
![2-(4-chlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B505862.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B505863.png)
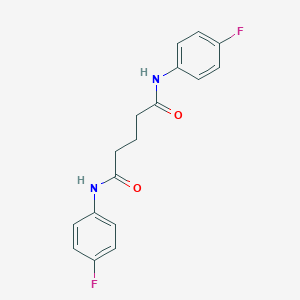
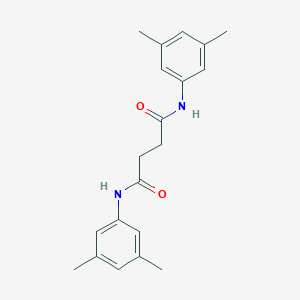
![N-(4-chlorophenyl)-2-[4-(4-ethoxyanilino)-4-oxobutanoyl]hydrazinecarboxamide](/img/structure/B505867.png)
![N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-2-(2-naphthyloxy)acetamide](/img/structure/B505869.png)
![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazino)-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B505870.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B505873.png)
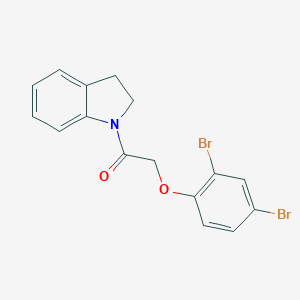
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B505875.png)
